3-amino-2-methanesulfonylbenzonitrile
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Overview
Description
3-amino-2-methanesulfonylbenzonitrile is an organic compound with the molecular formula C8H8N2O2S It is characterized by the presence of an amino group, a methanesulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methanesulfonylbenzonitrile typically involves the reaction of 2-chlorobenzonitrile with methanesulfonamide in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methanesulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-2-methanesulfonylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-2-methanesulfonylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methanesulfonyl groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methanesulfonylbenzonitrile
- 4-amino-2-methanesulfonylbenzonitrile
- 3-amino-4-methanesulfonylbenzonitrile
Uniqueness
3-amino-2-methanesulfonylbenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
2091506-85-1 |
---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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